molecular formula C6H12ClNO B13455283 [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No.: B13455283
M. Wt: 149.62 g/mol
InChI Key: WENMMSZWPUEJNY-GEMLJDPKSA-N
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Description

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride typically involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium-catalyzed reaction. This method provides high yields and diastereoselectivities . Another approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

WENMMSZWPUEJNY-GEMLJDPKSA-N

Isomeric SMILES

C1CN[C@]2([C@@H]1C2)CO.Cl

Canonical SMILES

C1CNC2(C1C2)CO.Cl

Origin of Product

United States

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